molecular formula C15H16ClNO2S B7480027 N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B7480027
M. Wt: 309.8 g/mol
InChI Key: JQODGASJSGXYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide, also known as sulfonyl chloride, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to react with various organic compounds, making it a valuable tool for synthesizing new molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood. However, it is known to react with various organic compounds, which can lead to the formation of new molecules with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide are not well studied. However, it is known to be a reactive compound that can potentially cause harm if not handled properly.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is its ability to react with a variety of organic compounds, making it a valuable tool for creating new molecules. However, one limitation is that it can be potentially harmful if not handled properly.

Future Directions

There are several future directions for research involving N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide. One direction is to explore its potential for creating new molecules with unique properties. Another direction is to study its potential for use in drug development. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 3-chloro-4-methylbenzeneN-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide chloride with 3,4-dimethylbenzylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide has been used in various scientific research applications. One of the most common uses is in the synthesis of new molecules. This compound can react with a variety of organic compounds, making it a valuable tool for creating new compounds with unique properties.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-5-7-14(8-12(10)3)20(18,19)17-13-6-4-11(2)15(16)9-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQODGASJSGXYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

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